molecular formula C10H8F2O3 B13110641 5-(Difluoromethoxy)chroman-4-one

5-(Difluoromethoxy)chroman-4-one

Cat. No.: B13110641
M. Wt: 214.16 g/mol
InChI Key: MKKHXLLACZTUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Difluoromethoxy)chroman-4-one ( 1273612-83-1) is a chemical compound featuring the chroman-4-one heterobicyclic scaffold, a structure recognized in medicinal chemistry as a versatile building block for the isolation, design, and synthesis of novel lead compounds . The chroman-4-one core is a privileged structure in drug discovery due to its association with a wide spectrum of pharmacological activities . Researchers are particularly interested in chroman-4-one derivatives for developing new therapeutic agents, especially in the areas of anticancer and antimicrobial research . In anticancer research, analogs of the chroman-4-one scaffold have demonstrated significant cytotoxic profiles against various cancer cell lines, including breast cancer (MDA-MB-231), nasopharyngeal epidermoid carcinoma (KB), and human neuroblastoma (SK-N-MC) cells . The compound serves as a key synthetic intermediate for creating novel molecules that can regulate cellular metabolism, suppress cancer cell proliferation, and induce apoptosis . In antimicrobial research, recent studies highlight chroman-4-one derivatives as promising agents against resistant pathogenic microorganisms, including Candida species, with molecular modeling suggesting potential inhibition of key fungal virulence proteins . The difluoromethoxy substituent in this compound is a common bioisostere that can influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable modification for optimizing drug-like properties in research compounds . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H8F2O3

Molecular Weight

214.16 g/mol

IUPAC Name

5-(difluoromethoxy)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H8F2O3/c11-10(12)15-8-3-1-2-7-9(8)6(13)4-5-14-7/h1-3,10H,4-5H2

InChI Key

MKKHXLLACZTUDN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1=O)C(=CC=C2)OC(F)F

Origin of Product

United States

Preparation Methods

Radical-mediated reactions are a common approach for synthesizing 5-(Difluoromethoxy)chroman-4-one. These reactions typically involve the introduction of the difluoromethoxy group (-OCHF₂) into the chroman framework under controlled conditions.

  • Reaction Conditions :

    • Solvent: Dimethyl sulfoxide (DMSO) is preferred for stabilizing radical intermediates.
    • Temperature: Moderate temperatures are used to prevent decomposition of intermediates.
    • Reaction Time: Optimized to balance yield and purity.
  • Mechanism :
    The electron-withdrawing nature of the difluoromethoxy group enhances electrophilicity at adjacent positions on the chroman ring, facilitating radical generation and subsequent substitution reactions.

Electrophilic Substitution

Electrophilic substitution provides an alternative pathway for synthesizing this compound. The process involves activating the chroman ring through electron-withdrawing groups and introducing the difluoromethoxy substituent.

  • Procedure :

    • Starting Material: Chroman-4-one scaffold.
    • Reagents: Difluoromethyl ether or similar compounds.
    • Catalysts: Acidic or basic catalysts to promote substitution.
  • Optimization :
    Reaction conditions such as solvent choice (e.g., ethanol or toluene) and temperature (e.g., 80–170°C) are adjusted to improve yields, which can vary between 8–88% depending on the catalyst used.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been explored as a method to enhance reaction efficiency and reduce processing time. This technique applies high-energy microwaves to accelerate chemical reactions.

  • Experimental Setup :

    • Temperature: Typically between 120°C and 170°C.
    • Reaction Time: Reduced to as little as one hour.
    • Solvents: Ethanol or water, depending on reagent compatibility.
  • Results :
    Yields are generally improved when using bases like diisopropylamine (DIPA) or morpholine, with maximum yields reaching up to 88% under optimized conditions.

Industrial Cyclization Processes

A novel industrial method for cyclization has been proposed for large-scale production of chroman derivatives, including this compound.

  • Steps :

    • Cyclization Reaction: Oxalyl chloride and aluminum trichloride are used as reagents to form the chroman ring structure.
    • Oxidation Reaction: Chromium oxide (VI) is employed for oxidizing intermediates.
  • Advantages :

    • No need for additional purification steps.
    • Environmentally friendly reagents and solvents.
    • Low manufacturing costs with scalable production capabilities.

Data Table: Reaction Optimization Parameters

Method Solvent Temperature (°C) Catalyst Yield (%)
Radical-Mediated DMSO Moderate None Variable
Electrophilic Substitution Ethanol/Toluene 80–170 Acidic/Basic 8–88
Microwave-Assisted Ethanol/Water 120–170 DIPA/Morpholine Up to 88
Industrial Cyclization Various Controlled Chromium oxide (VI), Aluminum trichloride ~60

Notes

  • The electron-withdrawing difluoromethoxy group significantly influences reactivity and product stability during synthesis.
  • Microwave-assisted synthesis offers advantages in terms of time efficiency and yield improvement compared to traditional heating methods.
  • Industrial methods prioritize scalability and cost-effectiveness but may require specialized equipment for cyclization processes.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethoxy)chroman-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, chromanols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(Difluoromethoxy)chroman-4-one is a synthetic compound belonging to the chromanone class, characterized by its unique difluoromethoxy substitution at the 5-position. This modification enhances its chemical reactivity and potential biological activity, making it a subject of interest in various scientific research applications. Here, we explore its applications in medicinal chemistry, focusing on its biological activities, synthesis methods, and comparative analysis with other chromanone derivatives.

Pharmaceutical Potential

The unique structure of this compound allows for exploration in several pharmaceutical applications:

  • Antioxidant Activity : Similar to other chromanones, this compound exhibits potential antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
  • Neuroprotective Effects : Studies suggest that modifications in chromanone derivatives can enhance neuroprotective activities, making this compound a candidate for further investigation in neurodegenerative disease treatments .
  • Lipid Lowering Effects : Recent research indicated that certain chromanone derivatives could reduce lipid accumulation in hepatocytes, suggesting a potential role in managing non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) .

Research on the interactions of this compound with biological targets is crucial for understanding its mechanism of action. Studies often involve:

  • In vitro Assays : Evaluating the compound's efficacy against specific targets such as enzymes or receptors involved in lipid metabolism.
  • Animal Models : Testing the compound's pharmacokinetics and therapeutic effects in vivo to assess its potential as a treatment option.

Comparative Analysis with Other Chromanone Derivatives

To better understand the uniqueness of this compound, it is essential to compare it with other related compounds:

Compound NameStructural CharacteristicsUnique Features
Chroman-4-oneBasic chromanone structureFound in natural products; exhibits antioxidant properties
7-Hydroxychroman-4-oneHydroxyl group at C7Increased solubility; potential neuroprotective effects
3-Benzylidene-chroman-4-oneBenzylidene substituent at C3Enhanced antioxidant activity
6-Methoxy-7-hydroxychroman-4-oneMethoxy and hydroxyl groups at C6 and C7Noted for significant anti-inflammatory properties
3-HydroxyflavoneFlavonoid structureKnown for diverse pharmacological activities

The difluoromethoxy substitution in this compound may enhance its selectivity towards biological targets compared to these derivatives, potentially leading to novel therapeutic applications.

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)chroman-4-one involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Chroman-4-one Derivatives

Structural and Physicochemical Properties

The table below compares 5-(difluoromethoxy)chroman-4-one with structurally related compounds, focusing on substituents, molecular weight, and key functional groups:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound -OCF₂H (5) C₁₀H₈F₂O₃ 214.17* High lipophilicity; metabolic stability [1, 4]
5-Bromo-7-fluorochroman-4-one -Br (5), -F (7) C₉H₆BrFO₂ 245.05 Halogenated; potential electrophilic sites [5, 6]
5-Methoxy-3-chromanone -OCH₃ (5) C₁₀H₁₀O₃ 178.19 Methoxy group; lower polarity [7]
5,7-Dihydroxy-8-methoxy-6-methyl-3-(2’-hydroxy-4’-methoxybenzyl)chroman-4-one Multiple hydroxyl, methoxy, benzyl groups C₁₉H₂₀O₇ 360.36 Complex substitution; bioactive potential [14]
(R)-5,7-difluorochroman-4-ol -F (5,7), -OH (4) C₉H₈F₂O₂ 198.16 Chiral center; fluorinated alcohol [15]

*Calculated based on molecular formula.

Key Observations :

  • Fluorinated vs.
  • Halogenated Derivatives : Bromo- and fluoro-substituted analogs (e.g., 5-Bromo-7-fluorochroman-4-one ) exhibit higher molecular weights and distinct reactivity profiles due to halogen electronegativity.

Critical Analysis of Substituent Effects

  • Electron-Withdrawing Groups : Fluorine and bromine substituents increase electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites).
  • Polar vs. Non-polar Groups: Methoxy groups improve solubility, while difluoromethoxy balances lipophilicity and metabolic stability, making it favorable for drug design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.